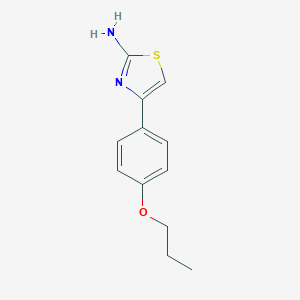

4-(4-Propoxy-phenyl)-thiazol-2-ylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-propoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-2-7-15-10-5-3-9(4-6-10)11-8-16-12(13)14-11/h3-6,8H,2,7H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPZNBPIUKEMTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Investigations for Target Binding Characterization

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of the 2-aminothiazole (B372263) class, docking studies have been instrumental in characterizing their binding to various enzymes.

Research on related 2-aminothiazole compounds has demonstrated their potential as inhibitors of several metabolic enzymes. nih.gov For instance, docking analyses have been performed to understand the inhibitory activity of these derivatives against carbonic anhydrase (CA) isoenzymes (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov In these studies, the 2-aminothiazole core often plays a critical role in forming key interactions within the enzyme's active site. For example, the aminothiazole segment of the Bcr-Abl tyrosine-kinase inhibitor dasatinib (B193332) is known to form a bidentate hydrogen bond with the backbone carbonyl and amine groups of Met-318 in the kinase domain. wikipedia.org

A hypothetical docking study of 4-(4-Propoxy-phenyl)-thiazol-2-ylamine into a target like a kinase would likely show the 2-amino group acting as a hydrogen bond donor, the thiazole (B1198619) nitrogen as a hydrogen bond acceptor, and the 4-propoxy-phenyl group extending into a hydrophobic pocket of the active site. wikipedia.org The propoxy group, in particular, would be analyzed for its contribution to hydrophobic interactions, potentially enhancing binding affinity compared to smaller or no alkyl groups.

| Compound Class | Target Enzyme(s) | Key Findings from Molecular Docking | Reference |

| 2-Aminothiazole Derivatives | hCA I, hCA II, AChE, BChE | A derivative, 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole, showed high inhibitory potency with estimated binding energies ranging from -6.75 to -7.96 kcal/mol across the targets. | nih.gov |

| 2-Aminothiazole Derivatives | Aurora Kinase (1MQ4) | Compound 1a, a newly designed derivative, exhibited the highest docking score of -9.67, indicating strong binding interactions. | nih.govacs.org |

| Thiazole-based Compounds | Bcr-Abl Tyrosine Kinase | The aminothiazole segment of dasatinib forms a crucial bi-dentate hydrogen bond with Met-318 in the active site. | wikipedia.org |

In Silico Prediction of Ligand-Receptor Interactions and Binding Modes

Beyond simple docking, more advanced computational methods are used to predict the fine details of ligand-receptor interactions. These in silico predictions help to rationalize the observed biological activity and guide the design of more potent and selective analogs.

For the 2-aminothiazole class, studies have successfully predicted binding modes that correlate well with experimental data. For example, in the investigation of 2-aminothiazole derivatives as Aurora kinase inhibitors, molecular dynamic (MD) simulations were performed for 100 nanoseconds to verify the stability of the ligand-protein complex. nih.govacs.org Analyses such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RoG) confirmed the stable binding of the lead compound in the active site of the Aurora kinase protein (1MQ4). nih.gov

Application of Computational Tools in Scaffold-Based Drug Design

The 2-aminothiazole ring is a versatile scaffold that can be chemically modified at several positions to modulate its pharmacological properties. Computational tools are heavily utilized in scaffold-based drug design to explore this chemical space efficiently.

Quantitative Structure-Activity Relationship (QSAR) studies are a prime example. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. acs.orgacs.org For 2-aminothiazole derivatives targeting Aurora kinase, a QSAR model was developed with high statistical significance (R² = 0.8902). nih.govacs.org This model identified key molecular descriptors, such as polar surface area (PSA) and specific electrostatic and shape parameters, that are important for inhibitory activity. nih.gov

Based on the insights from such QSAR models, new series of compounds can be designed in silico. nih.gov For instance, researchers designed six new series of 2-aminothiazole derivatives based on QSAR findings, which were then evaluated using molecular docking. nih.govacs.org This iterative cycle of design, prediction, and evaluation is a hallmark of modern scaffold-based drug design. The this compound structure itself can be seen as a product of such a design process, where the 4-propoxy-phenyl moiety was selected to optimize hydrophobic interactions within a specific target's binding site. wikipedia.org

Virtual Screening and Target Identification Methodologies (e.g., Target Fishing)

While the above methods are often used when a biological target is known, computational approaches can also be employed to identify new potential targets for a given compound. This process is often referred to as "target fishing" or "reverse docking."

In a target fishing approach, a compound like this compound would be docked against a large library of protein structures representing the "targetome." The proteins to which the compound binds with the highest predicted affinity are then identified as potential biological targets. This can uncover novel mechanisms of action or opportunities for drug repurposing.

The 2-aminothiazole scaffold has been identified as a privileged structure that binds to a wide range of protein families, particularly kinases. nih.govwikipedia.orgnih.gov This promiscuity makes its derivatives interesting candidates for virtual screening campaigns. By screening large compound libraries containing the 2-aminothiazole core against a specific target, researchers can identify novel hits. Conversely, screening a single 2-aminothiazole derivative against many targets can suggest new therapeutic applications. nih.gov This approach is vital for expanding the therapeutic potential of well-established chemical scaffolds.

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the atomic and molecular composition of 4-(4-Propoxy-phenyl)-thiazol-2-ylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR are the principal techniques used.

In a typical ¹H NMR spectrum, the protons of the propoxy group would exhibit characteristic signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and another triplet for the methylene (OCH₂) protons directly attached to the oxygen atom. The aromatic protons on the phenyl ring would appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The lone proton on the thiazole (B1198619) ring would likely present as a singlet, and the amine (NH₂) protons would also typically appear as a broad singlet. nih.gov

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The spectrum would show distinct signals for the three carbons of the propoxy group, the carbons of the phenyl ring (with the carbon attached to the oxygen appearing at a higher chemical shift), and the carbons of the thiazole ring. The carbon atom attached to the amino group in the thiazole ring would also have a characteristic chemical shift. nih.gov

| Predicted ¹H NMR Spectral Data for this compound | |---|---| | Proton | Predicted Chemical Shift (δ ppm) | Multiplicity | | Propoxy CH₃ | ~1.0 | Triplet | | Propoxy CH₂ | ~1.8 | Sextet | | Propoxy OCH₂ | ~4.0 | Triplet | | Thiazole C5-H | ~6.7 | Singlet | | Phenyl H (ortho to propoxy) | ~6.9 | Doublet | | Phenyl H (meta to propoxy) | ~7.7 | Doublet | | Amine NH₂ | Variable, broad | Singlet |

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands. These include N-H stretching vibrations for the primary amine group, typically appearing in the range of 3100-3500 cm⁻¹. nih.gov Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the propoxy group would be just below 3000 cm⁻¹. The C=N stretching of the thiazole ring would likely appear in the 1600-1650 cm⁻¹ region. nih.gov Furthermore, the C-O-C stretching of the propoxy ether linkage would generate a strong signal, typically in the 1200-1250 cm⁻¹ range.

| Expected IR Absorption Bands for this compound | |---|---| | Functional Group | Characteristic Wavenumber (cm⁻¹) | | N-H Stretch (Amine) | 3100 - 3500 | | Aromatic C-H Stretch | 3000 - 3100 | | Aliphatic C-H Stretch | 2850 - 3000 | | C=N Stretch (Thiazole) | 1600 - 1650 | | C-O-C Stretch (Ether) | 1200 - 1250 | | C-S Stretch | 600 - 800 |

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In a mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer further structural information, for instance, by showing the loss of the propoxy group or other fragments of the molecule.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone method for the purification and analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a non-polar stationary phase (like C18) is used with a polar mobile phase. A typical method would involve a gradient elution, starting with a higher polarity mobile phase (e.g., water with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) and gradually increasing the proportion of a less polar organic solvent (such as acetonitrile (B52724) or methanol). Detection is often performed using a UV detector, as the aromatic and thiazole ring systems provide strong chromophores. The purity of the compound is determined by the relative area of its peak in the chromatogram.

| Typical RP-HPLC Parameters for Analysis of Thiazole Derivatives | |---|---| | Parameter | Condition | | Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | | Mobile Phase A | Water + 0.1% Formic Acid | | Mobile Phase B | Acetonitrile | | Flow Rate | 1.0 mL/min | | Detection | UV at a specific wavelength (e.g., 254 nm or 280 nm) | | Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of thiazole derivatives, particularly for assessing purity and identifying volatile impurities. For GC-MS analysis, the compound must be sufficiently volatile and thermally stable. The sample is vaporized and separated on a capillary column before being detected by a mass spectrometer. The retention time in the gas chromatogram is a characteristic of the compound, while the mass spectrum provides structural confirmation.

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, utilizing smaller particle sizes in the stationary phase to achieve higher resolution, faster analysis times, and greater sensitivity. This technique is particularly valuable for high-throughput screening and for the analysis of complex mixtures where high separation efficiency is required. The principles of separation are similar to HPLC but operate at higher pressures.

Future Research Directions and Therapeutic Potential

Identification of Novel Molecular Targets and Mechanisms of Action

Future research into 4-(4-Propoxy-phenyl)-thiazol-2-ylamine will likely focus on identifying novel molecular targets and elucidating its mechanisms of action. The 2-aminothiazole (B372263) scaffold is a key feature in a number of clinically approved drugs, such as the anticancer agent dasatinib (B193332). nih.gov This class of compounds is known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. mdpi.com

Initial investigations would likely involve broad-spectrum screening against various cell lines and receptor panels to identify potential therapeutic areas. For instance, derivatives of 2-aminothiazole have shown potent and selective inhibitory activity against a variety of human cancerous cell lines, including those of the breast, lung, and colon. nih.govresearchgate.net Therefore, a primary avenue of research for this compound would be to explore its potential as an anticancer agent.

Further studies would then aim to pinpoint the specific molecular targets responsible for any observed bioactivity. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to identify protein binding partners. For example, some 2-aminothiazole derivatives have been found to target specific kinases or other enzymes involved in cell signaling pathways. nih.gov Uncovering the mechanism of action at a molecular level is crucial for understanding the compound's therapeutic potential and for the rational design of more effective analogs.

Design and Synthesis of Advanced this compound Analogs for Optimized Activity

Once initial bioactivity and molecular targets have been identified, the next logical step is the design and synthesis of advanced analogs of this compound to optimize its therapeutic activity. Structure-activity relationship (SAR) studies will be crucial in this phase. By systematically modifying the chemical structure of the parent compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features that contribute to its potency and selectivity.

The synthesis of 2-aminothiazole derivatives can be achieved through various established chemical reactions. mdpi.com For instance, the Hantzsch thiazole (B1198619) synthesis is a common method used to create the core thiazole ring structure. nih.gov Modifications to the this compound structure could involve altering the propoxy group on the phenyl ring, substituting the phenyl ring with other aromatic or heterocyclic systems, or modifying the 2-amino group. These changes can influence the compound's solubility, metabolic stability, and binding affinity for its target.

For example, studies on other 4-phenyl-thiazol-2-amine derivatives have shown that the nature and position of substituents on the phenyl ring can significantly impact their biological activity. nih.govnih.gov The goal of these synthetic efforts would be to develop analogs with improved efficacy, reduced off-target effects, and better pharmacokinetic properties.

Integration of Multi-Omics Data with Computational Approaches for Comprehensive Understanding

To gain a more comprehensive understanding of the biological effects of this compound and its analogs, future research will likely involve the integration of multi-omics data with computational approaches. Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a global view of the molecular changes that occur in cells or organisms upon treatment with the compound.

This data can help to identify biomarkers of drug response, elucidate complex biological pathways affected by the compound, and reveal potential mechanisms of toxicity. For example, transcriptomic analysis could reveal changes in gene expression that are indicative of a particular mechanism of action.

Computational approaches, such as molecular docking and molecular dynamics simulations, can be used to model the interaction of this compound and its analogs with their putative molecular targets. nih.goveco-vector.com These in silico studies can help to predict binding affinities, guide the design of new analogs, and provide insights into the structural basis of their activity. researchgate.net By combining multi-omics data with computational modeling, researchers can build a more complete picture of the compound's biological activity and accelerate the drug discovery process.

Translational Research Towards Preclinical Candidates for Specific Disease Indications

The ultimate goal of this research pipeline is to translate the initial findings into the development of preclinical candidates for specific disease indications. Promising analogs of this compound that demonstrate high potency and selectivity in in vitro assays would be advanced to preclinical testing in animal models.

These preclinical studies are essential to evaluate the compound's efficacy, safety, and pharmacokinetic profile in a living organism. The choice of animal model would depend on the specific disease indication being targeted. For example, if the compound shows promise as an anticancer agent, it would be tested in rodent models of cancer.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(4-Propoxy-phenyl)-thiazol-2-ylamine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones or via coupling reactions. For example, 4-(4-nitro-phenyl)-thiazol-2-ylamine derivatives are synthesized by reacting acid chlorides with 2-aminothiazoles in dry pyridine at 0–10°C, followed by purification via acid-base washes . Optimization involves adjusting catalysts (e.g., piperidine in 1,4-dioxane), reaction times (5–24 hours), and solvent purity to improve yields .

Q. How can structural purity be confirmed for this compound?

- Methodology : Use a combination of analytical techniques:

- NMR : Compare experimental H/C spectra to computational predictions (e.g., δ 1.69–2.57 ppm for CH groups in tetrahydrobenzo[b]thiophene derivatives) .

- Elemental Analysis : Verify calculated vs. observed C, H, N, S content (e.g., CHClNOS requires 58.73% C, 3.61% H) .

- HPLC/MS : Monitor retention times and molecular ion peaks (e.g., [M+H] at m/z 325.41 for sulfonyl derivatives) .

Q. What are the key physicochemical properties relevant to solubility and stability?

- Data :

Advanced Research Questions

Q. How can conflicting cytotoxicity data across cancer cell lines be systematically analyzed?

- Methodology :

- Cell Line Variability : Compare IC values in gastric (NUGC), liver (HA22T), and breast (MCF-7) cancer cells, accounting for differences in metabolic activity .

- Assay Controls : Include reference compounds (e.g., CHS-828) and vehicle controls (DMSO ≤0.5%) to normalize results .

- Mechanistic Studies : Perform flow cytometry (apoptosis) and Western blotting (caspase-3 activation) to resolve discrepancies in activity .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with kinases or receptors (e.g., binding energy ≤–8.5 kcal/mol for triazole-thiazole hybrids) .

- QSAR Models : Coramine substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance activity) with descriptors like Hammett constants (σ) .

Q. How can regioselectivity challenges in thiazole functionalization be addressed?

- Methodology :

- Protecting Groups : Use Boc or acetyl groups to direct reactions to the 2-amine position .

- Catalytic Systems : Employ CuI/ligand systems for Suzuki couplings at the 4-phenyl position .

- Microwave Synthesis : Reduce side products by accelerating reaction kinetics (e.g., 30 minutes vs. 5 hours under reflux) .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between small-scale and bulk reactions?

- Resolution :

- Scale-Up Challenges : Heat dissipation inefficiencies in bulk reactions lead to decomposition. Use flow reactors for improved temperature control .

- Purification Losses : Silica gel chromatography may retain polar byproducts; switch to recrystallization (e.g., 1,4-dioxane/water) for higher recovery .

Q. How to interpret inconsistent SAR (Structure-Activity Relationship) trends in antimicrobial studies?

- Resolution :

- Biofilm vs. Planktonic Assays : Biofilm-embedded bacteria show reduced susceptibility. Use crystal violet assays to quantify biofilm inhibition .

- Resistance Mechanisms : Check for efflux pump overexpression (e.g., AcrAB-TolC in E. coli) via ethidium bromide accumulation tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.